molecular formula C10H20N2O2 B1478183 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1869076-13-0

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478183
CAS No.: 1869076-13-0
M. Wt: 200.28 g/mol
InChI Key: XRDUYFRXQDASSA-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one ( 1869076-13-0) is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . Its structure features a pyrrolidine ring substituted with an ethoxymethyl group, linked to a 2-aminopropan-1-one chain. This amino-propanone scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel pharmacologically active molecules. Compounds with similar structural motifs, specifically those containing an amino-propanone core, are being investigated in advanced drug discovery programs. For instance, research into dual-target ligands for treating pain and reducing opioid misuse liability utilizes molecules that incorporate substituted pyrrolidine and amino-propanone elements . These ligands are designed to function as mu opioid receptor (MOR) agonists while simultaneously acting as dopamine D3 receptor (D3R) antagonists, a promising approach for developing analgesics with lower addictive potential . Furthermore, the broader class of 2-amino-1,3-propanediol (serinol) derivatives, which share functional group similarities, has been patented for use in the manufacture of medicaments for the treatment of various types of pain, including neuropathic pain . This underscores the research value of this compound as a potential building block or intermediate in the development of new therapeutic agents for central nervous system (CNS) targets and pain management. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUYFRXQDASSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, a synthetic organic compound, features a pyrrolidine ring, an amino group, and an ethoxymethyl substituent. Its molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, and it has a molecular weight of 200.28 g/mol. This compound's structure suggests potential biological activity due to the presence of functional groups that can interact with biological targets.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered ring that may influence the compound's interaction with biological systems.
  • Amino Group : Potential for hydrogen bonding and interaction with receptors or enzymes.
  • Ethoxymethyl Substituent : May enhance solubility and facilitate specific interactions with biological targets.

Case Studies

Although direct case studies on this compound are scarce, several related compounds have been investigated for their biological activities:

Compound NameBiological ActivityReference
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneNeurotransmitter receptor modulation
2-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-oneAntimicrobial effects
3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-yloctanoneEnzyme inhibition potential

These studies indicate that compounds structurally similar to this compound may exhibit various biological activities.

Mechanistic Insights

The mechanism of action for compounds similar to this compound typically involves:

  • Binding Affinity : Interaction with specific receptors or enzymes, which could lead to modulation of physiological processes.
  • Chemical Reactivity : The presence of functional groups allows for various chemical reactions that can influence biological activity.

Experimental Approaches

To elucidate the biological activity of this compound, several experimental approaches can be employed:

  • Molecular Docking Studies : To predict binding affinity to various receptors.
  • Enzyme Assays : To evaluate inhibition or activation of specific enzymes.
  • Cell Culture Studies : To assess the compound's effects on cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Classification and Key Modifications

The compound’s core structure aligns with two primary categories:

  • Cathinone Derivatives: Features a β-ketoamphetamine scaffold.
  • Substituted Pyrrolidines : Variations in the pyrrolidine ring’s substituents dictate electronic, steric, and solubility properties.
Table 1: Structural and Molecular Comparison
Compound Name Pyrrolidine Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one (Target Compound) 3-(Ethoxymethyl) C9H18N2O2 186.25* Hypothesized intermediate; ether substituent enhances lipophilicity
(S)-2-Amino-1-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-(Benzyl-isopropyl-amino) C17H25N3O 287.41 Discontinued pharmaceutical intermediate; bulky aromatic substituent
2-Amino-1-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one 3-(Methoxymethyl), 3-(Trifluoromethyl) C10H17F3N2O2 272.25 High lipophilicity due to trifluoromethyl; potential metabolic stability
Desethylpyrovalerone 4-Methylphenyl (non-pyrrolidine) C14H19NO 217.31 Regulated stimulant; lacks pyrrolidine, features aryl group
2-Amino-1-(3-Chlorophenyl)propan-1-one hydrochloride 3-Chlorophenyl (non-pyrrolidine) C9H11Cl2NO 232.10 Halogenated analog; increased polarity and potential toxicity
(S)-2-Amino-1-((S)-3-(Dimethylamino)pyrrolidin-1-yl)propan-1-one 3-(Dimethylamino) C8H17N3O 185.27 Tertiary amine; enhanced solubility and basicity

*Calculated molecular weight.

Substituent-Driven Property Modifications

A. Ethoxymethyl vs. Methoxymethyl/Trifluoromethyl
  • Ethoxymethyl (Target Compound) : The ethoxy group (–OCH2CH3) increases lipophilicity compared to methoxy (–OCH3) but may reduce metabolic stability due to longer alkyl chains .
  • Trifluoromethyl (–CF3) : Introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing aqueous solubility .
B. Benzyl and Aromatic Substituents
C. Halogenation
  • Chlorophenyl analogs (e.g., ) exhibit increased polarity and electronic effects, often correlating with heightened toxicity or altered receptor interactions.

Regulatory and Industrial Context

  • Regulated Cathinones: Compounds like Desethylpyrovalerone and α-PVP are controlled substances due to stimulant activity .
  • Pharmaceutical Intermediates: Pyrrolidine derivatives with dimethylamino or benzyl groups (e.g., ) are used in drug development but face discontinuation due to synthetic challenges or safety profiles .

Preparation Methods

Formation of the Pyrrolidine Ring and Ethoxymethyl Substitution

The pyrrolidine ring is typically constructed via cyclization reactions of appropriate precursors, such as amino alcohols or haloalkyl amines, under controlled conditions. The ethoxymethyl group at the 3-position can be introduced by alkylation using ethoxymethyl halides or via nucleophilic substitution reactions.

A representative synthetic step involves:

  • Starting from a 3-hydroxypyrrolidine derivative, the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate).
  • Subsequent nucleophilic substitution with an ethoxide source introduces the ethoxymethyl substituent at the 3-position.

This sequence requires careful control of reaction conditions (temperature, solvent, base) to avoid side reactions and to achieve high regioselectivity.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Pyrrolidine ring formation Cyclization of amino alcohols or haloalkyl amines; base, solvent (e.g., dichloromethane, acetonitrile), inert atmosphere Ring closure
Ethoxymethyl substitution Ethoxymethyl halide, base (e.g., sodium ethoxide), solvent (e.g., ethanol, THF), controlled temperature Introduction of ethoxymethyl group
Amino-propanone side chain attachment α-Haloketone or α-ketoester, nucleophilic substitution or acylation, sometimes followed by reductive amination; solvents like methanol or dichloromethane Attach amino-propanone moiety

Purification and Characterization

After synthesis, the compound is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
  • Mass Spectrometry (MS) to determine molecular weight.
  • Melting point and solubility tests to assess purity and physical properties.

Research Findings and Optimization

Research indicates that the yield and purity of 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one depend heavily on:

  • The choice of solvent and base during substitution steps.
  • Temperature control to minimize side reactions.
  • The sequence of functional group introduction to avoid incompatibilities.

For example, performing the ethoxymethyl substitution prior to the amino-propanone attachment improves regioselectivity and reduces by-products. Additionally, inert atmospheres (argon or nitrogen) during sensitive steps prevent oxidation or hydrolysis.

Data Summary Table

Parameter Value/Condition Notes
Molecular Formula C10H20N2O2 Confirmed by elemental analysis
Molecular Weight 200.28 g/mol Verified by MS
Key Intermediate 3-Hydroxypyrrolidine derivative Precursor for ethoxymethylation
Ethoxymethylation Reagent Ethoxymethyl halide (e.g., bromide) Alkylation agent
Amino-propanone precursor α-Haloketone or α-ketoester For side chain installation
Typical Solvents Dichloromethane, ethanol, THF Selected based on step
Reaction Temperature Range 0–80 °C Optimized for each step
Purification Methods Column chromatography, recrystallization To achieve >95% purity

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amidation, and cyclization. A common approach is the condensation of pyrrolidine derivatives with ethoxymethyl groups and β-keto amide precursors. For example:

Alkylation Step : React 3-(ethoxymethyl)pyrrolidine with a halogenated propanone derivative (e.g., chloroacetone) under basic conditions (K₂CO₃/DMF) to form the pyrrolidinyl-propanone backbone .

Amination : Introduce the amino group via reductive amination using NH₃ and NaBH₃CN, or via substitution with ammonium acetate .

Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) improves purity.
Key Factors :

  • Temperature control (25–60°C) minimizes side reactions.
  • Solvent polarity affects reaction kinetics; DMF or THF enhances solubility of intermediates.
  • Catalytic amounts of iodide (KI) can accelerate alkylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Primary Techniques :

Method Key Peaks/Data Purpose
¹H/¹³C NMR δ 1.2–1.4 (triplet, ethoxy CH₃), δ 2.5–3.5 (pyrrolidine CH₂), δ 4.2 (q, ethoxy CH₂)Confirm backbone structure and substituents
HPLC-MS Retention time (~8–10 min on C18 column), m/z [M+H⁺] = 229.2Purity assessment (>98%) and molecular ion verification
IR Spectroscopy ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch)Functional group validation
Data Interpretation :
  • NMR Splitting Patterns : Multiplicity of pyrrolidine protons (δ 2.5–3.5) confirms substitution patterns.
  • HPLC : Asymmetry factor <1.2 indicates high purity; co-elution studies with reference standards validate identity .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the pyrrolidine ring and ethoxymethyl substituent?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining the 3D conformation:

Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

Refinement : SHELXL software refines the structure, analyzing torsional angles (e.g., pyrrolidine ring puckering: C3-endo vs. C2-exo) and ethoxymethyl orientation .
Case Study : A related compound, 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, showed torsional strain in the pyrrolidine ring (C-C-N angle = 112.5°), impacting pharmacophore modeling .

Q. What strategies address discrepancies between computational pharmacokinetic predictions and experimental metabolic data?

Methodological Answer: Stepwise Approach :

In Silico Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (~1.5), bioavailability (70–80%), and CYP450 metabolism.

In Vitro Validation :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to measure clearance rates.
  • Metabolite ID : LC-HRMS identifies oxidative metabolites (e.g., N-dealkylation at pyrrolidine).

Data Reconciliation : Adjust computational parameters (e.g., dielectric constant) if experimental half-life (t₁/₂) deviates >20% from predictions .

Q. How are enantiomeric impurities controlled during synthesis, and what chiral resolution methods are effective?

Methodological Answer: Chiral Purity Assurance :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10) to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate baseline separation .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by Cotton effect at 220–250 nm .
    Case Study : For (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one, recrystallization with (R)-mandelic acid yielded >99% ee .

Q. What experimental designs mitigate risks of N-oxide or diketone byproduct formation during storage?

Methodological Answer: Stability Studies :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor by HPLC for N-oxide (RT = 6.2 min) and diketone (RT = 7.8 min) peaks .
  • Preventive Measures :
    • Store under argon at -20°C in amber vials.
    • Add antioxidants (0.1% BHT) to ethanolic solutions .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s binding affinity for CNS targets?

Methodological Answer: SAR Workflow :

Analog Synthesis : Modify ethoxymethyl to cyclopropane or fluorinated groups.

In Vitro Assays :

  • Radioligand binding (e.g., σ1 receptor IC₅₀ via [³H]-DTG displacement).
  • Functional assays (cAMP modulation in HEK293 cells).

Data Analysis :

  • Electrostatic Potential Maps : Gaussian09 calculates partial charges to correlate substituent electronegativity with activity .
  • Co-crystallization : Resolve target-ligand complexes (e.g., with monoamine transporters) to identify key hydrogen bonds .

Q. Tables for Key Data

Q. Table 1. Comparative Analysis of Synthetic Routes

Route Starting Material Yield (%) Purity (HPLC) Ref.
Alkylation + Amination3-(Ethoxymethyl)pyrrolidine65–7295–98%
Reductive Aminationβ-Keto ester derivative5890%

Q. Table 2. Pharmacokinetic Parameters

Parameter Predicted Experimental Deviation
logP1.51.7+13%
t₁/₂ (HLM)2.1 h1.8 h-14%
Plasma Protein Binding85%88%+3.5%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

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